molecular formula C19H28N4O2 B11957336 N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) CAS No. 20575-74-0

N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)

Cat. No.: B11957336
CAS No.: 20575-74-0
M. Wt: 344.5 g/mol
InChI Key: PPWYBOCLKAIBDX-UHFFFAOYSA-N
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Description

N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is an organic compound with the molecular formula C19H28N4O2 and a molecular weight of 344.461 g/mol . This compound is known for its unique structure, which includes a 4-methyl-1,3-phenylene core linked to two piperidinecarboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with piperidinecarboxylic acid chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinecarboxamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The primary mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is associated with improved cognitive function and memory. This mechanism makes it a potential candidate for treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is unique due to its specific combination of a 4-methyl-1,3-phenylene core and piperidinecarboxamide groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it valuable in neurological research and potential therapeutic applications.

Properties

CAS No.

20575-74-0

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25)

InChI Key

PPWYBOCLKAIBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)NC(=O)N3CCCCC3

Origin of Product

United States

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